molecular formula C13H13ClN4O2 B10892482 4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide

4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10892482
M. Wt: 292.72 g/mol
InChI Key: KUUCHDZBDFSRBE-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an ethyl group, and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 1-ethyl-1H-pyrazole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H13ClN4O2

Molecular Weight

292.72 g/mol

IUPAC Name

4-[(2-chlorobenzoyl)amino]-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H13ClN4O2/c1-2-18-7-10(11(17-18)12(15)19)16-13(20)8-5-3-4-6-9(8)14/h3-7H,2H2,1H3,(H2,15,19)(H,16,20)

InChI Key

KUUCHDZBDFSRBE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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